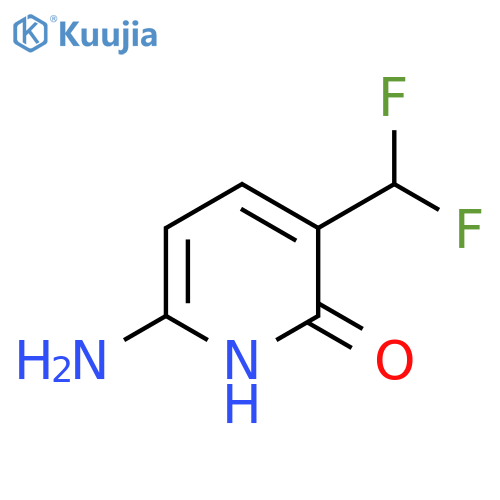

Cas no 1805301-41-0 (6-Amino-3-(difluoromethyl)-2-hydroxypyridine)

6-Amino-3-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-3-(difluoromethyl)-2-hydroxypyridine

-

- インチ: 1S/C6H6F2N2O/c7-5(8)3-1-2-4(9)10-6(3)11/h1-2,5H,(H3,9,10,11)

- InChIKey: QJBRUPYJFCONRG-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(N)NC1=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 55.1

6-Amino-3-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002702-500mg |

6-Amino-3-(difluoromethyl)-2-hydroxypyridine |

1805301-41-0 | 97% | 500mg |

$980.00 | 2022-04-01 | |

| Alichem | A024002702-250mg |

6-Amino-3-(difluoromethyl)-2-hydroxypyridine |

1805301-41-0 | 97% | 250mg |

$748.00 | 2022-04-01 | |

| Alichem | A024002702-1g |

6-Amino-3-(difluoromethyl)-2-hydroxypyridine |

1805301-41-0 | 97% | 1g |

$1,780.80 | 2022-04-01 |

6-Amino-3-(difluoromethyl)-2-hydroxypyridine 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

6-Amino-3-(difluoromethyl)-2-hydroxypyridineに関する追加情報

Introduction to 6-Amino-3-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805301-41-0)

6-Amino-3-(difluoromethyl)-2-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805301-41-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic pyridine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both amino and hydroxyl functional groups, combined with a difluoromethyl substituent, imparts distinct chemical properties that make it a valuable scaffold for developing novel therapeutic agents.

The compound’s structure consists of a pyridine ring substituted at the 6-position with an amino group (-NH₂), at the 3-position with a difluoromethyl group (-CF₂), and at the 2-position with a hydroxyl group (-OH). This arrangement creates a versatile platform for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a popular choice in medicinal chemistry.

In recent years, 6-Amino-3-(difluoromethyl)-2-hydroxypyridine has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. The compound’s ability to interact with biological targets through multiple binding sites has opened new avenues for structure-activity relationship (SAR) studies. These studies aim to optimize the compound’s efficacy while minimizing potential side effects.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with human diseases. By designing derivatives of 6-Amino-3-(difluoromethyl)-2-hydroxypyridine that target specific kinases, researchers have identified several promising candidates for further clinical investigation. For instance, modifications at the 5-position or 4-position of the pyridine ring have been shown to enhance binding to tyrosine kinases, which are overactive in certain types of cancer.

Another area where 6-Amino-3-(difluoromethyl)-2-hydroxypyridine has shown promise is in the treatment of infectious diseases. The structural features of this compound allow it to mimic natural substrates or inhibitors of bacterial enzymes, thereby disrupting essential metabolic pathways in pathogens. Preliminary studies have demonstrated that certain derivatives exhibit potent activity against Gram-negative and Gram-positive bacteria, as well as antifungal properties. This makes them attractive candidates for developing novel antibiotics to combat drug-resistant strains.

The synthesis of 6-Amino-3-(difluoromethyl)-2-hydroxypyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, halogenation followed by cross-coupling, and functional group transformations such as hydroxylation and fluorination. Advances in synthetic methodologies have enabled researchers to produce this compound on a larger scale, facilitating its use in industrial applications.

The pharmacokinetic properties of 6-Amino-3-(difluoromethyl)-2-hydroxypyridine derivatives are also under scrutiny. Researchers are particularly interested in optimizing their bioavailability, solubility, and metabolic stability to improve their therapeutic efficacy. Computational modeling techniques have been employed to predict how different structural modifications will affect these properties. These models help guide the design of derivatives that are more likely to succeed in clinical trials.

In conclusion,6-Amino-3-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805301-41-0) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.

1805301-41-0 (6-Amino-3-(difluoromethyl)-2-hydroxypyridine) 関連製品

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)

- 250358-46-4(3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide)

- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)

- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)

- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)